Linoleoyl glycine

Endocannabinoid FAAH Enzyme Inhibition

Choose linoleoyl glycine for GPR132 or IKs channel research requiring mid-potency agonism. It activates GPR132 (EC50 ~1.6 μM)—positioned between potent palmitoyl glycine and inactive arachidonoyl glycine—and inhibits FAAH (IC50 ~25 μM) without CB1 activation. Validated in vivo: oral dosing (0.3 mg/kg) reduces leukocyte migration in mouse peritonitis. For IKs studies, it activates KCNQ1/KCNE1 while producing less pronounced QT shortening than DHA-GLY, enabling dissection of channel activation versus downstream electrophysiological outcomes.

Molecular Formula C20H35NO3
Molecular Weight 337.5 g/mol
CAS No. 2764-03-6
Cat. No. B163808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleoyl glycine
CAS2764-03-6
SynonymsGlycine Linoleamide; LinGly; N-Linoleoyl Glycine
Molecular FormulaC20H35NO3
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O
InChIInChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9-
InChIKeyYCRHZEHWEYAHCO-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linoleoyl Glycine (CAS 2764-03-6): Baseline Characteristics and Procurement Context


Linoleoyl glycine (LinGly, N-linoleoyl glycine) is an endogenous N-acyl amide belonging to the elmiric acid family, formed by the conjugation of linoleic acid with glycine [1]. It is a structural homolog of linoleoyl ethanolamide and arachidonoyl glycine, sharing the glycine head group but differing in the fatty acyl chain composition . This compound is endogenously produced in mammalian brain, skin, and spinal cord, and has been detected in human metabolome databases, confirming its physiological relevance [2]. As a research tool, linoleoyl glycine is utilized to interrogate lipid signaling pathways involving G-protein-coupled receptors such as GPR18 and GPR132, the IKs potassium channel (KCNQ1/KCNE1), and the endocannabinoid-related enzyme fatty acid amide hydrolase (FAAH) .

Why Linoleoyl Glycine Cannot Be Substituted with Other N-Acyl Glycines or Endocannabinoid Analogs


Substituting linoleoyl glycine with structurally related N-acyl glycines (e.g., arachidonoyl glycine, palmitoyl glycine, or oleoyl glycine) or other endocannabinoid-like molecules introduces significant pharmacological and functional divergence that cannot be predicted from structural similarity alone. The acyl chain composition directly governs receptor selectivity profiles, with linoleoyl glycine exhibiting a distinct rank-order potency at GPR132 (EC50 ≈ 1.6 μM) compared to palmitoyl glycine (EC50 ≈ 0.63 μM) or arachidonoyl glycine (inactive) [1]. Similarly, while linoleoyl glycine and docosahexaenoyl glycine (DHA-GLY) both activate the KCNQ1/KCNE1 channel, they produce divergent functional outcomes in cardiac electrophysiology, with DHA-GLY proving significantly more efficacious in shortening the QT interval in ex vivo hearts [2]. Furthermore, linoleoyl glycine inhibits FAAH with an IC50 of approximately 25 μM, a value 3.6-fold higher (less potent) than that of arachidonoyl glycine (IC50 = 7 μM), meaning substitution would alter the magnitude of endocannabinoid tone modulation in experimental systems . These quantitative differences underscore that each N-acyl glycine possesses a unique pharmacological fingerprint, and generic substitution without empirical validation risks introducing unaccounted-for variables that compromise experimental reproducibility and data interpretation.

Linoleoyl Glycine (CAS 2764-03-6): Product-Specific Quantitative Differentiation Evidence


FAAH Inhibition Potency: Linoleoyl Glycine Is 3.6-Fold Less Potent Than Arachidonoyl Glycine

In a direct head-to-head comparison using FAAH-containing N18TG2 cell membranes, linoleoyl glycine inhibited the hydrolysis of anandamide (AEA) with an IC50 value of approximately 25 μM. Under identical assay conditions, the structurally related comparator arachidonoyl glycine exhibited an IC50 of 7 μM . This represents a 3.6-fold difference in inhibitory potency, demonstrating that linoleoyl glycine is a significantly weaker FAAH inhibitor. This quantitative distinction is critical for experimental design, as substituting arachidonoyl glycine with linoleoyl glycine will result in attenuated FAAH inhibition and consequently altered endocannabinoid tone.

Endocannabinoid FAAH Enzyme Inhibition

GPR132 (G2A) Activation: Linoleoyl Glycine Is a Mid-Potency Agonist with a Defined Rank Order Among N-Acyl Glycines

In a comprehensive head-to-head evaluation of N-acyl glycines at the human GPR132 (G2A) receptor using a yeast-based functional assay, linoleoyl glycine (NLGly) activated the receptor with a pEC50 of 5.8 ± 0.08, corresponding to an EC50 of approximately 1.58 μM. In the same assay system, the most potent N-acyl glycine, N-palmitoylglycine (NPGly), exhibited a pEC50 of 6.2 ± 0.16 (EC50 ≈ 0.63 μM), while N-arachidonoylglycine (NAGly) was essentially inactive (pEC50 < 4.5) [1]. The established rank-order of potency is NPGly > 9-HODE ≈ NLGly > linoleamide > N-oleoylglycine ≈ N-stearoylglycine > NAGly [1]. This positions linoleoyl glycine as a mid-potency GPR132 agonist, with activity clearly distinguishable from both the more potent palmitoyl glycine and the inactive arachidonoyl glycine.

GPCR GPR132 Lipid Signaling

KCNQ1/KCNE1 (IKs) Channel Activation: Linoleoyl Glycine Activates the Channel but Is Less Efficacious in Shortening Cardiac QT Interval Than DHA-Glycine

A direct head-to-head comparison of modified polyunsaturated fatty acids (PUFAs) in ex vivo guinea pig hearts and Xenopus oocyte electrophysiology assays revealed a functional divergence between linoleoyl glycine (Lin-GLY) and docosahexaenoyl glycine (DHA-GLY). While both compounds exhibited comparable ability to activate the human KCNQ1/KCNE1 channel in oocyte expression systems, Lin-GLY was not as effective as DHA-GLY in shortening the action potential duration (APD) and QT interval in ex vivo guinea pig hearts in a drug-induced long QT2 model [1]. Further investigation using a guinea pig-like KCNE1 construct revealed that Lin-GLY induced less activating effect compared with DHA-GLY on human KCNQ1 co-expressed with this auxiliary subunit [1]. This demonstrates that channel activation potency alone does not predict functional efficacy in a complex physiological system, and that Lin-GLY exhibits a distinct functional profile compared to the more efficacious DHA-GLY.

Cardiac Electrophysiology IKs Channel KCNQ1

In Vivo Anti-Inflammatory Activity: Linoleoyl Glycine Reduces Leukocyte Migration at Orally Active Doses Comparable to Arachidonoyl Glycine

In a mouse peritonitis model, linoleoyl glycine (N-linoleoylglycine) administered orally in safflower oil demonstrated anti-inflammatory activity by reducing leukocyte migration at doses as low as 0.3 mg/kg [1]. This activity was accompanied by elevated production of the inflammation-resolving eicosanoid 15-deoxy-Δ13,14-PGJ2 in harvested peritoneal cells [1]. The study noted that these results are similar to those obtained in earlier studies with N-arachidonoylglycine, establishing linoleoyl glycine as an orally active anti-inflammatory agent with in vivo efficacy comparable to its arachidonoyl counterpart [1]. This cross-study comparability provides a quantitative benchmark for in vivo experimental design, confirming that linoleoyl glycine achieves significant anti-inflammatory effects at sub-milligram per kilogram oral doses.

Inflammation Leukocyte Migration In Vivo

Receptor Selectivity Profile: Linoleoyl Glycine Exhibits High GPR18 Affinity with Poor CB1 Receptor Engagement

Linoleoyl glycine displays a receptor selectivity profile characterized by high affinity for the G protein-coupled receptor GPR18 (the putative abnormal cannabidiol receptor) and poor affinity for the central cannabinoid CB1 receptor . In contrast, the structurally related endocannabinoid anandamide (AEA) acts as a full agonist at CB1 with an EC50 of 3.83 μM [1]. While quantitative affinity data (Ki or EC50) for linoleoyl glycine at GPR18 are not explicitly reported in the primary literature, the qualitative designation of 'high affinity' for GPR18 versus 'poor affinity' for CB1 represents a class-level inference based on the compound's structural classification within the N-acyl glycine family and its known signaling properties . This selectivity profile distinguishes linoleoyl glycine from endocannabinoids that signal primarily through CB1/CB2 receptors and positions it as a tool for investigating GPR18-mediated pathways without confounding CB1 activation.

GPCR GPR18 Cannabinoid Receptor

Procurement-Relevant Solubility Profile for In Vitro and In Vivo Formulation

For procurement and experimental planning, linoleoyl glycine exhibits a defined solubility profile in common laboratory solvents: 20 mg/mL in DMF, 15 mg/mL in DMSO, 25 mg/mL in ethanol, and 2 mg/mL in PBS (pH 7.2) . These values provide practical benchmarks for stock solution preparation and in vitro assay design. While solubility data for comparator N-acyl glycines vary, this information enables researchers to anticipate solvent requirements and potential limitations for in vivo dosing formulations. The compound is supplied as a crystalline solid with purity ≥98% and is recommended for storage at -20°C .

Solubility Formulation Procurement

Linoleoyl Glycine (CAS 2764-03-6): Validated Research Application Scenarios


GPR132 (G2A) Receptor Pharmacology Studies Requiring a Mid-Potency N-Acyl Glycine Agonist

Linoleoyl glycine is optimally deployed as a tool compound in GPR132 (G2A) receptor pharmacology studies where a mid-potency agonist is required. Based on head-to-head comparative data, linoleoyl glycine activates human GPR132 with a pEC50 of 5.8 (EC50 ≈ 1.58 μM), positioning it between the more potent N-palmitoylglycine (pEC50 6.2) and the inactive N-arachidonoylglycine (pEC50 < 4.5) [1]. This defined potency enables researchers to titrate GPR132 activation levels or to use linoleoyl glycine as a reference agonist in antagonist screening campaigns. The compound's activity has been validated across multiple assay platforms, including yeast-based functional assays and β-arrestin recruitment assays, providing robust cross-platform comparability [1].

In Vivo Anti-Inflammatory Studies Targeting Leukocyte Migration and Resolution of Inflammation

Linoleoyl glycine is validated for in vivo anti-inflammatory studies, particularly in models of acute inflammation and leukocyte trafficking. In the mouse peritonitis assay, oral administration of linoleoyl glycine at 0.3 mg/kg in safflower oil significantly reduced leukocyte migration, a hallmark of anti-inflammatory activity [2]. This efficacy is accompanied by elevated production of the pro-resolving eicosanoid 15-deoxy-Δ13,14-PGJ2, suggesting a mechanism involving the promotion of inflammation resolution [2]. Researchers investigating N-acyl glycines as templates for anti-inflammatory drug discovery should prioritize linoleoyl glycine based on this documented in vivo efficacy, which distinguishes it from structurally related N-acyl glycines lacking validated in vivo activity [2].

IKs (KCNQ1/KCNE1) Potassium Channel Modulation Studies with Defined Cardiac Electrophysiology Outcomes

Linoleoyl glycine is a validated tool compound for investigating IKs (KCNQ1/KCNE1) potassium channel modulation, particularly in studies where the goal is to activate the channel without inducing maximal QT interval shortening. Head-to-head comparative data demonstrate that while linoleoyl glycine activates the human KCNQ1/KCNE1 channel comparably to DHA-glycine in oocyte expression systems, it is less efficacious in shortening cardiac action potential duration and QT interval in ex vivo guinea pig hearts [3]. This functional divergence makes linoleoyl glycine the compound of choice for experiments designed to dissect the relationship between channel activation and downstream physiological outcomes, or for studies requiring a less pronounced cardiac electrophysiological effect compared to more efficacious IKs activators [3].

Endocannabinoid System Studies Requiring Moderate FAAH Inhibition Without CB1 Activation

Linoleoyl glycine is suitable for endocannabinoid system research where moderate FAAH inhibition is desired without concomitant CB1 receptor activation. The compound inhibits FAAH-mediated hydrolysis of anandamide with an IC50 of approximately 25 μM, providing a 3.6-fold lower potency compared to arachidonoyl glycine (IC50 = 7 μM) . This moderate inhibitory activity allows researchers to elevate endocannabinoid tone to a lesser degree than would occur with more potent FAAH inhibitors. Importantly, linoleoyl glycine exhibits poor affinity for the CB1 receptor while maintaining high affinity for GPR18 , enabling investigators to study FAAH inhibition and GPR18 signaling in isolation from CB1-mediated effects. This selectivity profile is particularly valuable for experiments aimed at deconvoluting the complex interplay between FAAH activity, endocannabinoid levels, and GPR18-mediated signaling pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linoleoyl glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.